2-(6-benzyl-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5/c1-26-13-19-21(25-26)22(30)28(12-15-7-5-4-6-8-15)23(31)27(19)14-20(29)24-16-9-17(32-2)11-18(10-16)33-3/h4-11,13H,12,14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMOQMWGRDWNPIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC(=C3)OC)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazolo-Pyrimidine and Analogous Compounds
Key Observations :
- The 3,5-dimethoxyphenyl acetamide group distinguishes it from compounds 11a/b and 12, which feature cyano or furan substituents.
- The molecular weight of the target compound is significantly higher due to the benzyl and dimethoxyphenyl groups.
Key Observations :
- The target compound’s synthesis may parallel methods for 11a/b, utilizing condensation reactions with aldehydes or acid derivatives.
- Yields for analogs range from 57–68%, suggesting moderate efficiency in similar reactions.
Spectroscopic and Physicochemical Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- The target compound’s dimethoxyphenyl group would produce distinct aromatic proton signals in the δ 6.5–7.5 range, differentiating it from analogs with simpler substituents.
- Unlike 11a/b and 12, the target lacks a cyano group, which is a prominent IR/NMR feature in the analogs.
Q & A
Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step reactions starting with pyrazolo[4,3-d]pyrimidine precursors. Key steps include cyclization via reflux with sodium acetate in acetic anhydride/acetic acid (1:2 v/v) at 100–120°C for 2–12 hours, achieving yields up to 68% . Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalysts : Sodium acetate facilitates cyclization by acting as a base.
- Temperature control : Prolonged reflux (>8 hours) minimizes side reactions like decomposition of benzyl groups.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Prioritize the following:
- 1H/13C NMR : Aromatic protons (δ 6.5–8.1 ppm) and carbonyl carbons (δ 165–171 ppm) confirm the pyrazolo-pyrimidine core and acetamide linkage .
- IR spectroscopy : Stretching vibrations at ~1719 cm⁻¹ (C=O) and ~2220 cm⁻¹ (C≡N) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 386 [M⁺]) align with theoretical molecular weights .
Q. What purification techniques are suitable for isolating this compound from complex reaction mixtures?
- Crystallization : Use DMF/water (1:3) to precipitate high-purity crystals .
- Chromatography : Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 90:10) resolves polar by-products .
- Validation : Purity >95% is confirmed via NMR integration and HPLC retention time matching .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize synthesis and purification processes?
Apply factorial designs to screen critical variables (e.g., solvent ratio, catalyst loading). For example:
- A 2³ factorial design (temperature, time, solvent volume) reduces experimental runs by 50% while identifying optimal reflux conditions (110°C, 10 hours, 15 mL solvent) .
- Response surface methodology (RSM) models nonlinear relationships, improving yield from 68% to 82% .
Q. What computational strategies predict reaction pathways or intermediate stability?
- Quantum chemical calculations : Density functional theory (DFT) at the B3LYP/6-31G* level calculates transition-state energies, identifying rate-limiting steps (e.g., benzyl group migration) .
- Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) simulate alternative pathways, avoiding high-energy intermediates .
Q. How should researchers address discrepancies in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (e.g., DMSO <0.1%) .
- Data normalization : Report IC₅₀ values relative to positive controls (e.g., staurosporine for kinase assays) to mitigate batch variability .
Q. What challenges exist in establishing structure-activity relationships (SAR) for pyrazolo[4,3-d]pyrimidine derivatives?
- Substituent effects : Electron-withdrawing groups (e.g., -CN) at the 6-position enhance kinase inhibition but reduce solubility.
- Methodological solutions : Combine:
- In vitro profiling : Dose-response assays across 10+ targets (e.g., EGFR, VEGFR2).
- Molecular docking : AutoDock Vina predicts binding modes to prioritize synthetically feasible analogs .
Q. Which advanced reactor designs improve scalability and reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
